molecular formula C10H14ClNO B11902747 4-Chloro-2-(neopentyloxy)pyridine CAS No. 1346706-98-6

4-Chloro-2-(neopentyloxy)pyridine

Cat. No.: B11902747
CAS No.: 1346706-98-6
M. Wt: 199.68 g/mol
InChI Key: YMSIWHCWQNAWCY-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(neopentyloxy)pyridine typically involves multiple steps. One common method starts with 4-pyridylaldehyde, which reacts with a format reagent to generate 4-(2-hydroxy neopentyl)pyridine. This intermediate is then reduced to form 4-neopentylpyridine, which is subsequently oxidized to produce 4-neopentylpyridine oxide. Finally, the compound is chlorinated to yield this compound .

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for higher yields and purity. The process involves the use of readily available raw materials, simple operations, and conditions conducive to large-scale production .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(neopentyloxy)pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines and thiols.

    Oxidation: Hydrogen peroxide and other oxidizing agents are used.

    Reduction: Reducing agents like sodium borohydride are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines .

Scientific Research Applications

4-Chloro-2-(neopentyloxy)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-2-(neopentyloxy)pyridine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-2-(neopentyloxy)pyridine is unique due to the presence of the neopentyloxy group, which imparts specific chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of complex organic molecules and a subject of interest in various research fields .

Properties

CAS No.

1346706-98-6

Molecular Formula

C10H14ClNO

Molecular Weight

199.68 g/mol

IUPAC Name

4-chloro-2-(2,2-dimethylpropoxy)pyridine

InChI

InChI=1S/C10H14ClNO/c1-10(2,3)7-13-9-6-8(11)4-5-12-9/h4-6H,7H2,1-3H3

InChI Key

YMSIWHCWQNAWCY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)COC1=NC=CC(=C1)Cl

Origin of Product

United States

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